
Cyclononadecanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclononadecanone is a macrocyclic ketone with the chemical formula C19H36O It is a large-ring compound that is often used in the fragrance industry due to its musky odor
Preparation Methods
Cyclononadecanone can be synthesized through several methods. One common synthetic route involves the dehydroxylation of acyloin. For example, a solution of acyloin in dry dichloromethane can be treated with trimethylsilyl iodide to yield this compound . Industrial production methods often involve the use of vegetable oils as raw materials, which are subjected to ozonization and reduction reactions, followed by cyclization and separation processes .
Chemical Reactions Analysis
Cyclononadecanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo substitution reactions with different reagents to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Biocatalysis
Cyclononadecanone has been studied for its potential as a substrate in biocatalytic processes. Notably, the enzyme cyclopentadecanone monooxygenase (CPDMO) from Pseudomonas species has shown high efficiency in oxidizing cyclic ketones, including this compound. This enzyme facilitates the conversion of cyclic ketones into valuable lactones through a Baeyer-Villiger oxidation reaction, which is considered a green chemistry approach due to its mild conditions and reduced waste production .
Key Findings:
- CPDMO exhibits high catalytic efficiency and selectivity, making it suitable for producing chiral intermediates in pharmaceuticals .
- The use of molecular oxygen as an oxidant minimizes environmental impact compared to traditional chemical methods.
Fragrance Industry
This compound is recognized for its olfactory properties and is utilized in the fragrance industry. Its structural similarity to muscone—a well-known musk fragrance—positions it as a potential alternative or additive in perfumery formulations. Studies have indicated that this compound can be synthesized from larger cyclic ketones through stereospecific rearrangements, providing an efficient pathway for its production .
Applications:
- Used as a fragrance ingredient in household and commercial products.
- Potentially serves as a sustainable substitute for natural musk compounds, which are often derived from endangered species .
Organic Synthesis
In organic chemistry, this compound serves as an important intermediate for synthesizing various compounds. It can be transformed into other functionalized products through various chemical reactions, including acylation and reduction processes. Its ability to undergo specific transformations makes it valuable in creating complex molecules used in pharmaceuticals and agrochemicals.
Synthesis Methodologies:
- This compound can be produced via ring contraction methodologies from larger cyclic ketones, allowing for the generation of diverse chemical entities .
- It has been involved in studies focusing on the synthesis of macrocyclic compounds that exhibit biological activity .
Case Studies
Several case studies illustrate the applications of this compound:
- Biotransformation Studies: Research demonstrated that cyclopentadecanone can be effectively biotransformed using CPDMO to yield high-value chiral products with excellent enantioselectivity .
- Fragrance Formulation Development: A study on the olfactory characteristics of this compound highlighted its potential as a musk substitute, showcasing its application in developing eco-friendly fragrance products .
Mechanism of Action
The mechanism of action of cyclononadecanone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes, leading to increased permeability and leakage of cellular contents . Its potential antitumor effects could be related to its ability to interfere with cellular signaling pathways involved in cell proliferation and apoptosis.
Comparison with Similar Compounds
Cyclononadecanone can be compared with other macrocyclic ketones such as cyclopentadecanone and cycloheptadecanone. These compounds share similar structural features but differ in ring size and specific chemical properties. This compound is unique due to its larger ring size, which can influence its reactivity and interaction with biological targets.
Similar compounds include:
- Cyclopentadecanone
- Cycloheptadecanone
- Cyclododecanone
Properties
CAS No. |
6907-38-6 |
---|---|
Molecular Formula |
C19H36O |
Molecular Weight |
280.5 g/mol |
IUPAC Name |
cyclononadecanone |
InChI |
InChI=1S/C19H36O/c20-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-19/h1-18H2 |
InChI Key |
WCBYKNQJGAGAKS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCCCCCC(=O)CCCCCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.